molecular formula C8H13N3OS B13137521 2-(tert-Butyl)thiazole-5-carbohydrazide

2-(tert-Butyl)thiazole-5-carbohydrazide

Cat. No.: B13137521
M. Wt: 199.28 g/mol
InChI Key: SGSCJRGSTPSCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)thiazole-5-carbohydrazide is a heterocyclic compound containing a thiazole ring substituted with a tert-butyl group and a carbohydrazide moiety

Preparation Methods

The synthesis of 2-(tert-Butyl)thiazole-5-carbohydrazide typically involves the reaction of 2-(tert-butyl)thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(tert-Butyl)thiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced products.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the ring.

    Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes with unique properties.

    Biological Studies: Researchers have explored the compound’s interactions with enzymes and proteins, making it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

2-(tert-Butyl)thiazole-5-carbohydrazide can be compared with other thiazole derivatives, such as:

    2-(tert-Butyl)thiazole-5-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    2-(tert-Butyl)thiazole-5-carboxamide: Another related compound with a different functional group, which can exhibit distinct chemical and biological properties.

    Thiazole-5-carbohydrazide: A simpler analog without the tert-butyl group, which may have different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-5-carbohydrazide

InChI

InChI=1S/C8H13N3OS/c1-8(2,3)7-10-4-5(13-7)6(12)11-9/h4H,9H2,1-3H3,(H,11,12)

InChI Key

SGSCJRGSTPSCJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.